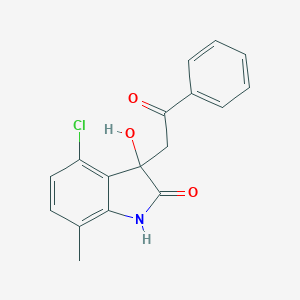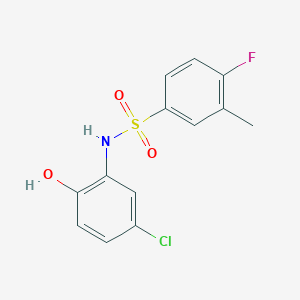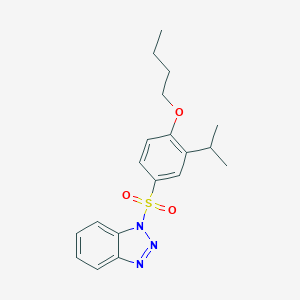
4-chloro-3-methoxy-N-phenethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methoxy-N-phenethylbenzenesulfonamide, also known as CPB, is a chemical compound that has gained interest in scientific research due to its potential biological and physiological effects. This compound belongs to the class of sulfonamides and has been synthesized using various methods. CPB has been found to exhibit a range of activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of inflammatory cytokines and the activation of apoptotic pathways in cancer cells. This compound has also been found to interact with ion channels, leading to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. This compound has also been found to have a low toxicity profile, making it a potential candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide is its low toxicity profile, which makes it a potential candidate for further research. However, this compound has been found to have low solubility in water, which can make it difficult to administer in animal models. This compound also requires further research to determine its optimal dosage and potential side effects.
Direcciones Futuras
There are several future directions for 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide research. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of this compound in cancer treatment. Another area of interest is its potential as an anti-inflammatory and analgesic agent. This compound could be further studied for its potential use in treating chronic pain and inflammatory disorders. Finally, further research is needed to determine the potential side effects of this compound and its long-term effects on animal models.
In conclusion, this compound, or this compound, is a chemical compound that has gained interest in scientific research due to its potential biological and physiological effects. This compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and antitumor effects. Further research is needed to determine the optimal dosage, administration, and potential side effects of this compound.
Métodos De Síntesis
4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has been synthesized using various methods, including the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with phenethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with N-phenethyl-1,2-ethylenediamine in the presence of a base. Both methods have been reported to yield this compound with high purity.
Aplicaciones Científicas De Investigación
4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has been the subject of various scientific research studies due to its potential biological and physiological effects. One of the main areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce pain in animal models. This compound has also been found to exhibit antitumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C15H16ClNO3S |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
4-chloro-3-methoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 |
Clave InChI |
VMNFJCPSBHZHNU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile](/img/structure/B272182.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
![2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272190.png)
![4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272192.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272195.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B272198.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)
